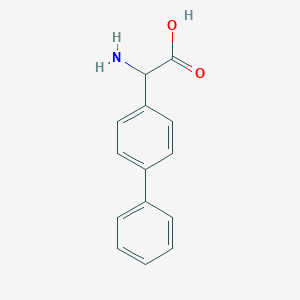

4-氨基联苯乙酸

描述

Beta-D-Mannose is a naturally occurring monosaccharide, specifically a hexose sugar, which is an epimer of glucose at the C-2 position. It is predominantly found in the cell walls of plants as a component of mannan. This sugar plays a crucial role in various biological processes, including cell-cell communication, protein structure conformation, and cellular signaling .

科学研究应用

β-D-甘露糖在科学研究中有着广泛的应用:

化学: 用作合成各种衍生物的起始原料,以及碳水化合物分析中的标准品。

生物学: 在糖蛋白合成和细胞信号传导中发挥作用。

作用机制

β-D-甘露糖主要通过与特定分子靶标相互作用发挥作用。 例如,在治疗尿路感染中,β-D-甘露糖通过与细菌FimH粘附素结合,抑制尿路致病性大肠杆菌粘附到尿路上皮 . 此外,它通过激活TGF-beta促进调节性T细胞分化,这是由整合素avb8上调和由脂肪酸氧化增加产生的活性氧介导的 .

类似化合物:

- D-葡萄糖

- D-果糖

- L-阿拉伯糖

- D-半乳糖

比较: β-D-甘露糖在抑制细菌粘附方面是独特的,这是D-葡萄糖、D-果糖或L-阿拉伯糖所不具备的性质 . 此外,β-D-甘露糖在治疗尿路感染和其他疾病方面具有特定的应用,使其成为医疗和工业领域中宝贵的化合物 .

生化分析

Biochemical Properties

It is known that biphenylacetic acid, a related compound, can interact with γ-aminobutyric acid receptors

Cellular Effects

Given its structural similarity to biphenylacetic acid, it may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other biphenyl derivatives

Metabolic Pathways

The metabolic pathways involving Amino-biphenyl-4-YL-acetic acid are not well-characterized. It is possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Subcellular Localization

Research would need to be conducted to determine whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: β-D-甘露糖可以通过多种方法合成,包括化学合成和酶促转化。 一种常见的方法是使用D-莱克糖异构酶、D-甘露糖异构酶、纤维二糖2-差向异构酶或D-甘露糖2-差向异构酶使D-葡萄糖异构化 . 另一种方法是从天然来源中提取,例如使用微波辅助硫酸处理从棕榈仁中提取 .

工业生产方法: β-D-甘露糖的工业生产通常依赖于富含甘露聚糖的生物质的酶促水解。 该过程涉及使用β-甘露聚糖酶、β-葡萄糖苷酶和β-甘露糖苷酶来分解甘露聚糖骨架,生成β-D-甘露糖 . 由于酶促法高效且环保,因此更受欢迎。

化学反应分析

反应类型: β-D-甘露糖会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: β-D-甘露糖可以使用硝酸等试剂氧化生成甘露糖醛酸。

还原: β-D-甘露糖可以使用硼氢化钠还原生成甘露醇。

取代: 取代反应通常涉及使用卤素或其他亲核试剂来取代糖分子上的羟基。

主要产物:

氧化: 甘露糖醛酸

还原: 甘露醇

相似化合物的比较

- D-Glucose

- D-Fructose

- L-Arabinose

- D-Galactose

Comparison: Beta-D-Mannose is unique in its ability to inhibit bacterial adhesion, a property not shared by D-Glucose, D-Fructose, or L-Arabinose . Additionally, Beta-D-Mannose has specific applications in the treatment of urinary tract infections and other medical conditions, making it a valuable compound in both medical and industrial fields .

属性

IUPAC Name |

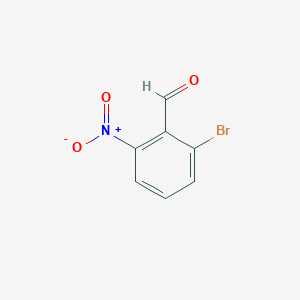

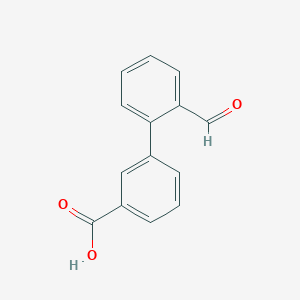

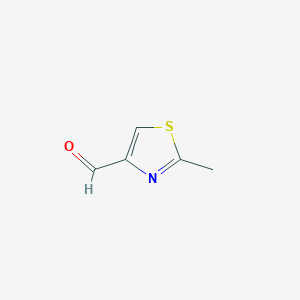

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)